molecular formula C24H35NO2 B1663754 N-Arachidonylmaleimide CAS No. 876305-42-9

N-Arachidonylmaleimide

Cat. No. B1663754
M. Wt: 369.5 g/mol
InChI Key: GZNZRHSGGQUYAP-DOFZRALJSA-N
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Description

N-Arachidonylmaleimide is a light yellow oil . It is a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL) with an IC50 value of 140 nM . It can be used for modulation of the effects of 2-arachidonyl glycerol (2-AG) .


Molecular Structure Analysis

The molecular weight of N-Arachidonylmaleimide is 369.54 . Its molecular formula is C24H35NO2 . The NMR conforms to the structure .


Chemical Reactions Analysis

The protein crystallizes as a dimer, and despite structural homologies to haloperoxidases and esterases .


Physical And Chemical Properties Analysis

N-Arachidonylmaleimide is a light yellow oil . It has a clear solution at >5mg/mL in DMSO . It contains 78.19% carbon, 9.46% hydrogen, and 3.9% nitrogen .

Scientific Research Applications

Endocannabinoid System Research

  • Field : Pharmacology and Toxicology .
  • Application Summary : N-Arachidonylmaleimide (NAM) is used to study the physiological functions of the endocannabinoid system . It is a putative inhibitor of monoacylglycerol lipase (MAGL), an enzyme that metabolizes the endocannabinoids anandamide (AEA) and 2-arachidonyl glycerol (2-AG) .
  • Methods and Procedures : NAM is used to inhibit MAGL, thereby increasing the levels of 2-AG in the brain. This allows researchers to study the effects of 2-AG in a variety of in vivo tests sensitive to the effects of cannabinoids in mice .
  • Results : The use of NAM unmasked 2-AG activity in a tetrad of in vivo tests. It was found that NAM increased endogenous levels of 2-AG in the brain and raised the potency of 2-AG .

Cancer Research

  • Field : Oncology .
  • Application Summary : N-Arachidonylmaleimide is used in the study of head and neck squamous cell carcinoma (HNSCC) cells .
  • Methods and Procedures : NAM is used to induce reactive oxygen species (ROS) production and inhibit the proliferation of HNSCC cells .
  • Results : The use of NAM resulted in an increase in ROS production and a decrease in the proliferation of HNSCC cells .

Inhibition of Monoacylglycerol Lipase (MAGL)

  • Field : Biochemistry .
  • Application Summary : N-Arachidonylmaleimide (NAM) is structurally similar to the MAGL substrate 2-AG and displays a high potency for inhibition of MAGL . It is thought that NAM binds MAGL at the substrate binding site and inhibits enzyme activity through the Michael addition reaction at the Cys201, and to a lesser extent Cys242, residue of MAGL .
  • Methods and Procedures : NAM is used to inhibit MAGL, thereby increasing the levels of 2-AG in the brain. This allows researchers to study the effects of 2-AG in a variety of in vivo tests sensitive to the effects of cannabinoids in mice .
  • Results : The use of NAM unmasked 2-AG activity in a tetrad of in vivo tests. It was found that NAM increased endogenous levels of 2-AG in the brain and raised the potency of 2-AG .

Wound Healing

  • Field : Biomedical Engineering .
  • Application Summary : N-Arachidonylmaleimide is used in the study of wound healing approaches . An innovative biocompatible nanobiocomposite scaffold was designed and prepared based on cross-linked lignin–agarose hydrogel, extracted silk fibroin solution, and zinc chromite (ZnCr2O4) nanoparticles .
  • Methods and Procedures : The toxicity of the cross-linked lignin–agarose/SF/ZnCr2O4 nanobiocomposite was less than 13% . Moreover, the small hemolytic effect (1.67%) and high level of prevention in forming a P. aeruginosa biofilm with low OD value (0.18) showed signs of considerable hemocompatibility and antibacterial activity .
  • Results : According to an in vivo assay study, the wounds of mice treated with the cross-linked lignin–agarose/SF/ZnCr2O4 nanobiocomposite scaffold were almost completely healed in five days .

Inhibition of 5-Lipoxygenase

  • Field : Biochemistry .
  • Application Summary : N-Arachidonylmaleimide is used in the study of reactive oxygen species (ROS) production and inhibition of proliferation of head and neck squamous cell carcinoma cells . It mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production .
  • Methods and Procedures : NAM is used to induce ROS production and inhibit the proliferation of head and neck squamous cell carcinoma cells .
  • Results : The use of NAM resulted in an increase in ROS production and a decrease in the proliferation of head and neck squamous cell carcinoma cells .

Nanomaterials Research

  • Field : Nanotechnology .
  • Application Summary : N-Arachidonylmaleimide is used in the study of nanomaterials . It is used in the synthesis of nanoporous materials with high performance .
  • Methods and Procedures : NAM is used in the synthesis of nanoporous materials. The properties of these materials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results : The use of NAM resulted in the production of nanoporous materials with outstanding magnetic, electrical, optical, mechanical, and catalytic properties .

Safety And Hazards

N-Arachidonylmaleimide may cause an allergic skin reaction . It is fatal if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic in contact with skin or if inhaled .

Future Directions

The structure of MAGL paves the way for future medicinal chemistry works aimed at the design of new drugs exploiting 2-arachidonoylglycerol transmission .

properties

IUPAC Name

1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZRHSGGQUYAP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Arachidonylmaleimide

CAS RN

876305-42-9
Record name 876305-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
SM Saario, OMH Salo, T Nevalainen, A Poso… - Chemistry & biology, 2005 - cell.com
… Interestingly, N-arachidonylmaleimide (NAM), a compound … synthesis of N-arachidonylmaleimide (NAM) and N-arachi- … used at a flow rate of 2.0 N-Arachidonylmaleimide (NAM) ml/min−…
Number of citations: 191 www.cell.com
N Matuszak, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
… Among them, N-arachidonylmaleimide (NAM, 1) with a reported IC 50 value of 140 nM was the most active in the series. Although 1 was not the most potent MGL inhibitor, it exhibits a …
Number of citations: 181 pubs.acs.org
G Labar, C Bauvois, F Borel, JL Ferrer… - …, 2010 - Wiley Online Library
… Moreover, we identified Cys201 as the crucial residue in MAGL inhibition by N-arachidonylmaleimide, a sulfhydryl-reactive compound. Beside the advance in the knowledge of …
N Zvonok, L Pandarinathan, J Williams, M Johnston… - Chemistry & biology, 2008 - cell.com
… Appreciable ($80%) hMGL inhibition by NAM was shown to involve covalent Michael addition of an N-arachidonylmaleimide group to Cys215 and/or Cys249 in hMGL (ie, Cys208 and …
Number of citations: 95 www.cell.com
I Karageorgos, N Zvonok, DR Janero… - ACS chemical …, 2012 - ACS Publications
… The interaction of the sol-hMGL variants with the irreversible inhibitors AM6580 and N-arachidonylmaleimide (NAM) and the reversible inhibitor AM10212 was profiled. LC/MS analysis …
Number of citations: 12 pubs.acs.org
AR King, A Lodola, C Carmi, J Fu… - British journal of …, 2009 - Wiley Online Library
… Effect of cysteine mutations on monoacylglycerol lipase (MGL) inhibition by octhilinone and N-arachidonylmaleimide (NAM). Concentration-response curves for the inhibition of MGL …
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
N Ueda, K Tsuboi, T Uyama, T Ohnishi - Biofactors, 2011 - Wiley Online Library
… Cys-201 located near the catalytic site was identified as a crucial residue in the inhibition by N-arachidonylmaleimide, a sulfhydryl blocker. Despite rapidly growing knowledge on MAGL…
Number of citations: 142 iubmb.onlinelibrary.wiley.com
G Labar, C Bauvois, GG Muccioli, J Wouters… - …, 2007 - Wiley Online Library
… Consistent with this hypothesis, they showed that N-arachidonylmaleimide (NAM) … N-arachidonylmaleimide was kindly donated by Dr. S. Saario, from the University of Kuopio, …
CN Kapanda, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
Monoglyceride lipase (MGL) inhibition may offer an approach in treating diseases in which higher 2-arachidonoyglycerol activity would be beneficial. We report here the synthesis and …
Number of citations: 71 pubs.acs.org
T Bertrand, F Augé, J Houtmann, A Rak, F Vallée… - Journal of molecular …, 2010 - Elsevier
… as the recently described 4-nitrophenyl-carbamate JZL184, which shows a quasi-irreversible mechanism of inhibition.32, 33 Cysteine-reactive agents such as N-arachidonylmaleimide (…
Number of citations: 172 www.sciencedirect.com

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